molecular formula C19H24N2O7S B1600214 Furbucillin CAS No. 54340-65-7

Furbucillin

Cat. No.: B1600214
CAS No.: 54340-65-7
M. Wt: 424.5 g/mol
InChI Key: FRUAVHAXMXYUGM-NFFDBFGFSA-N
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Description

Furbucillin is a semi-synthetic penicillin derivative known for its potent antibacterial properties. It is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. The compound is characterized by its ability to bind strongly to penicillin-binding proteins, which are essential for bacterial cell wall synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Furbucillin is synthesized through a multi-step process that involves the acylation of 6-aminopenicillanic acid with a furan-2-carbonyl chloride derivative. The reaction is typically carried out in an organic solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The reaction mixture is then purified through crystallization or chromatography to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fermentation processes to produce 6-aminopenicillanic acid, followed by chemical synthesis steps similar to those used in laboratory settings. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Furbucillin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to its corresponding amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

Scientific Research Applications

Furbucillin has a wide range of applications in scientific research:

Mechanism of Action

Furbucillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, which are enzymes involved in the cross-linking of peptidoglycan layers in the bacterial cell wall. This binding disrupts cell wall synthesis, leading to cell lysis and death. Additionally, this compound interferes with bacterial protein synthesis, further enhancing its bactericidal effects .

Comparison with Similar Compounds

Similar Compounds

    Penicillin: The parent compound from which Furbucillin is derived.

    Ampicillin: Another semi-synthetic penicillin with a broader spectrum of activity.

    Piperacillin: A penicillin derivative with enhanced activity against Pseudomonas aeruginosa.

Uniqueness

This compound is unique due to its strong binding affinity to multiple penicillin-binding proteins and its high activity against Gram-negative bacteria. Its dual mechanism of action, involving both cell wall synthesis inhibition and protein synthesis interference, sets it apart from other penicillin derivatives .

Properties

CAS No.

54340-65-7

Molecular Formula

C19H24N2O7S

Molecular Weight

424.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-(furan-2-carbonyloxy)-4-methylpentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H24N2O7S/c1-9(2)8-11(28-18(26)10-6-5-7-27-10)14(22)20-12-15(23)21-13(17(24)25)19(3,4)29-16(12)21/h5-7,9,11-13,16H,8H2,1-4H3,(H,20,22)(H,24,25)/t11-,12-,13+,16-/m1/s1

InChI Key

FRUAVHAXMXYUGM-NFFDBFGFSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC(=O)C3=CC=CO3

SMILES

CC(C)CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC(=O)C3=CC=CO3

Canonical SMILES

CC(C)CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC(=O)C3=CC=CO3

Origin of Product

United States

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